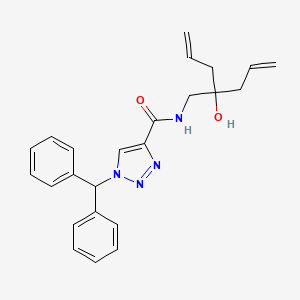
(3S*,4S*)-1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S*,4S*)-1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BIPPO and is a chiral molecule that has two enantiomers, (3S*,4S*)-BIPPO and (3R*,4R*)-BIPPO.
Wissenschaftliche Forschungsanwendungen
(3S*,4S*)-1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol has potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is a potential target for the treatment of cognitive disorders such as Alzheimer’s disease. BIPPO has also been studied for its potential use in the treatment of addiction, schizophrenia, and anxiety disorders.
Wirkmechanismus
(3S*,4S*)-1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This receptor is involved in various physiological processes such as learning and memory, attention, and sensory processing. BIPPO enhances the activity of this receptor by increasing the binding affinity of acetylcholine to the receptor.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models. BIPPO has also been studied for its potential use in the treatment of addiction, schizophrenia, and anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (3S*,4S*)-1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol in lab experiments is its specificity for the α7 nicotinic acetylcholine receptor. This allows for the selective modulation of this receptor without affecting other receptors. However, one of the limitations of using BIPPO is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of (3S*,4S*)-1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol. One potential direction is the development of more potent and selective positive allosteric modulators of the α7 nicotinic acetylcholine receptor. Another direction is the investigation of the potential use of BIPPO in the treatment of various cognitive disorders. Additionally, the development of more efficient synthesis methods for this compound could also be a future direction for research.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. Its specificity for the α7 nicotinic acetylcholine receptor makes it a promising candidate for the treatment of cognitive disorders such as Alzheimer’s disease. Further research is needed to fully understand the potential of this compound and its future applications.
Synthesemethoden
The synthesis of (3S*,4S*)-1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol involves the reaction of 2,1,3-benzoxadiazol-5-ylmethanol with 4-morpholinepropanol in the presence of a chiral catalyst. The chiral catalyst used in this reaction is (S,S)-N,N’-dioxide-1,1’-binaphthyl-2,2’-diyl hydrogen phosphate. This reaction results in the formation of this compound as a white solid.
Eigenschaften
IUPAC Name |
(3S,4S)-1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-morpholin-4-ylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c20-15-10-18(9-14(15)19-3-5-21-6-4-19)8-11-1-2-12-13(7-11)17-22-16-12/h1-2,7,14-15,20H,3-6,8-10H2/t14-,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEIJCZOAXPDKB-GJZGRUSLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CN(CC2O)CC3=CC4=NON=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@H]2CN(C[C@@H]2O)CC3=CC4=NON=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-2-piperidinyl)-1-propanol](/img/structure/B6024031.png)
![N-benzyl-6-(3-methoxy-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6024038.png)
![4-{3-[(2-chlorobenzyl)amino]butyl}phenol](/img/structure/B6024045.png)
![N-(1-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B6024060.png)

![2-[(4-methoxyphenoxy)methyl]-N-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-1,3-oxazole-4-carboxamide](/img/structure/B6024065.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]cyclopentanecarboxamide](/img/structure/B6024070.png)
![1-[2-methoxy-4-({[2-(2-pyrazinyl)ethyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6024074.png)
![N-1-adamantyl-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6024075.png)
![N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]adamantane-1-carboxamide](/img/structure/B6024078.png)
![N-[4-(isobutyrylamino)phenyl]-4-nitrobenzamide](/img/structure/B6024084.png)
![8-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B6024096.png)
![2-(1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)-1,3-benzoxazole](/img/structure/B6024099.png)
